molecular formula C17H19N3O6S B2510015 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine CAS No. 2034317-49-0

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine

Cat. No.: B2510015
CAS No.: 2034317-49-0
M. Wt: 393.41
InChI Key: QKRAZSOJYQXSGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized from 2,3-dihydroxybenzoic acid via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route was reported to have fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine involved several reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis .

Scientific Research Applications

  • Caspase-3 Inhibition : Research involving similar complex molecules has shown potential in inhibiting caspase-3, a critical enzyme in apoptosis, or programmed cell death. For instance, studies have identified compounds with significant inhibitory action against caspase-3, suggesting their potential in therapeutic interventions for diseases where apoptosis plays a critical role (Yang Jiang & Trond Vidar Hansen, 2011).

  • Synthetic Methodologies : Various synthetic approaches have been explored for related heterocyclic compounds, offering insights into potential synthetic pathways that could be relevant for producing or modifying compounds like 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine. These methodologies can be pivotal in synthesizing novel derivatives with enhanced biological or chemical properties (H. Ochi, T. Miyasaka, Kiyoshi Kanada, & K. Arakawa, 1976).

  • Antimicrobial Studies : Research on pyridine derivatives has shown that they possess antimicrobial activities, indicating the potential of related compounds in developing new antimicrobial agents. This suggests the possibility of exploring the antimicrobial properties of complex heterocyclic compounds, including those similar to the queried compound (N. Patel & S. N. Agravat, 2007).

  • Antibacterial Activity : Further research into compounds with related structures has demonstrated their efficacy in inhibiting bacterial growth, highlighting the potential for the development of new antibacterial compounds. These studies contribute to a growing body of knowledge on the structural requirements for antibacterial activity, which could inform the design of compounds with improved efficacy (Ishak Bildirici, A. Şener, & İ. Tozlu, 2007).

Safety and Hazards

The safety and hazards of similar compounds have been documented . For instance, 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

Future Directions

Future research could focus on the synthesis, characterization, and application of “2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine” and similar compounds . For instance, the synthesis route for 2,3-dihydrobenzo[b][1,4]dioxin-5-amine could be optimized for large-scale preparation .

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-23-16-9-18-10-17(19-16)26-12-4-5-20(11-12)27(21,22)13-2-3-14-15(8-13)25-7-6-24-14/h2-3,8-10,12H,4-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRAZSOJYQXSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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